Mth-DL-phenylalanine

Description

BenchChem offers high-quality Mth-DL-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mth-DL-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

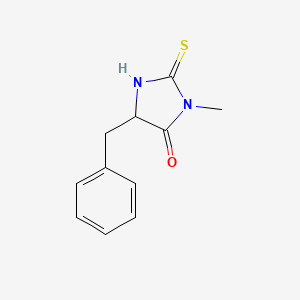

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2OS |

|---|---|

Molecular Weight |

220.29 g/mol |

IUPAC Name |

5-benzyl-3-methyl-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C11H12N2OS/c1-13-10(14)9(12-11(13)15)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,15) |

InChI Key |

YJCYEQCFHGHYRN-UHFFFAOYSA-N |

SMILES |

CN1C(=O)C(NC1=S)CC2=CC=CC=C2 |

Canonical SMILES |

CN1C(=O)C(NC1=S)CC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Conformational constraints of alpha-methyl-phenylalanine derivatives

Engineering Peptidomimetics: Conformational Constraints and Applications of -Methyl-Phenylalanine Derivatives

Executive Summary

Peptides are inherently flexible molecules, a characteristic that often leads to poor receptor selectivity, high entropic penalties upon target binding, and high susceptibility to proteolytic degradation. The introduction of

Mechanistic Principles of Conformational Constraints

The substitution of the

Ramachandran Preferences:

Unlike natural L-phenylalanine, which can access a broad range of

Causality in Design:

This restriction is highly predictable and acts as a structural nucleator. When incorporated into a sequence,

Logical flow of

Proteolytic Stability and Pharmacokinetics

A primary limitation of peptide therapeutics is rapid degradation by endogenous proteases (e.g., chymotrypsin, which cleaves adjacent to aromatic residues like Phe).

Mechanism of Resistance:

Proteases require the peptide backbone to adopt an extended conformation to fit into the catalytic cleft. The

Empirical Evidence:

Studies utilizing

Table 1: Comparative Proteolytic Stability of Phenylalanine vs. -MePhe Derivatives

| Peptide Modification | Target Protease | Conformational State | Half-Life ( | Mechanistic Outcome |

| Standard L-Phe | Chymotrypsin / Serum | Extended / Flexible | < 30 minutes | Rapid cleavage at scissile bond |

| Chymotrypsin / Serum | Restricted ( | > 24 hours | Steric exclusion from | |

| Fluorinated | Cathepsin / Serum | Highly Restricted | > 48 hours | Enhanced hydrophobic shielding |

Applications in Drug Development

The dual benefits of conformational pre-organization and metabolic stability make

-

Opioid Receptor Ligands: The incorporation of

-MePhe into opioid peptides (e.g., H-Tyr-NMePhe-Phe-Phe-NH2) significantly alters receptor selectivity. The5[5] over the -

SH2 Domain Inhibitors: In the design of Grb2 SH2 domain-binding peptides,

-MePhe-based phosphotyrosyl mimetics have been utilized. The rigidified backbone decreases the entropic penalty of binding, yielding7[7].

Experimental Workflows: Synthesis and Incorporation

Synthesizing peptides containing

Protocol: Optimized SPPS Coupling for Sterically Hindered -MePhe

To overcome steric hindrance, highly reactive coupling reagents (e.g., HATU) and specialized parameters are required. This protocol is designed as a self-validating system: the use of the Kaiser test ensures the primary amine is fully reacted before proceeding.

-

Resin Preparation: Swell the Fmoc-protected resin (e.g., Rink Amide) in N,N-dimethylformamide (DMF) for 30 minutes to maximize surface area exposure.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for

minutes. Wash thoroughly with DMF ( -

Activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-

-MePhe-OH and 3.9 equivalents of HATU in DMF. Add 8.0 equivalents of N,N-diisopropylethylamine (DIEA). Allow pre-activation for exactly 2 minutes to form the highly reactive active ester. -

Coupling: Add the activated amino acid solution to the resin. Due to steric hindrance,8[8].

-

Validation (Critical Step): Perform a Kaiser test on a micro-cleaved bead. A colorless/yellow bead indicates successful coupling (absence of free amines). If the bead turns blue, the coupling has failed, and Step 4 must be repeated with fresh reagents.

-

Capping: Treat the resin with a solution of acetic anhydride/DIEA in DMF to cap any unreacted chains, preventing the formation of complex deletion sequences during subsequent cycles.

Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for sterically hindered α-MePhe.

References

-

Design and synthesis of conformationally constrained Grb2 SH2 domain binding peptides employing alpha-methylphenylalanyl based phosphotyrosyl mimetics PubMed / NIH [Link]

-

Design, Synthesis, and Optimization of Opioid Receptor Peptidomimetics ResearchGate[Link]

- US9630989B2 - Dipeptide analogs for treating conditions associated with amyloid fibril formation Google P

-

Sequence-Dependent Self-Assembly and Structural Diversity of Islet Amyloid Polypeptide-Derived β-Sheet Fibrils PubMed Central / NIH[Link]

-

Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains PubMed Central / NIH[Link]

-

Room temperature ionic liquids (RTIL's) are convenient solvents for peptide synthesis! ResearchGate[Link]

-

3-Phenylpipecolic Acid. A Constrained Phenylalanine Analogue Suitably Protected for SolidPhase Peptide Synthesis ResearchGate [Link]

Sources

- 1. US9630989B2 - Dipeptide analogs for treating conditions associated with amyloid fibril formation - Google Patents [patents.google.com]

- 2. Sequence-Dependent Self-Assembly and Structural Diversity of Islet Amyloid Polypeptide-Derived β-Sheet Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nagaseamerica.com [nagaseamerica.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design and synthesis of conformationally constrained Grb2 SH2 domain binding peptides employing alpha-methylphenylalanyl based phosphotyrosyl mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Stereochemical characteristics of DL-alpha-methylphenylalanine

An In-Depth Technical Guide to the Stereochemical Characteristics of DL-alpha-methylphenylalanine

Foreword

In the landscape of pharmaceutical development and nuanced biochemical research, the spatial arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological function. DL-alpha-methylphenylalanine (α-MePhe), a synthetic amino acid, stands as a quintessential example of this principle. As a racemic mixture, it comprises two non-superimposable mirror-image isomers—enantiomers—whose individual interactions with the chiral environment of a biological system can elicit dramatically different, and sometimes opposing, effects. This guide is designed for the discerning researcher, scientist, and drug development professional. It moves beyond a mere recitation of facts to provide a deep, mechanistic understanding of the stereochemical characteristics of DL-alpha-methylphenylalanine, grounded in both theoretical principles and field-proven analytical strategies. Herein, we dissect the causality behind experimental choices, offering self-validating protocols and a robust framework for the confident resolution, characterization, and application of these critical stereoisomers.

Chapter 1: The Foundational Stereochemistry of α-Methylphenylalanine

DL-alpha-methylphenylalanine is a structural analogue of the proteinogenic amino acid phenylalanine, distinguished by a methyl group at the alpha-carbon (α-carbon).[1][2] This substitution creates a chiral center, giving rise to two enantiomers: (S)-α-methylphenylalanine (the L-form) and (R)-α-methylphenylalanine (the D-form).[3][4] The racemic mixture, DL-α-methylphenylalanine, contains equal amounts of these two enantiomers.[2]

Like other amino acids, α-MePhe exists as a zwitterion at physiological pH, possessing both a protonated amino group and a deprotonated carboxyl group.[3] The presence of the phenyl group lends it hydrophobic characteristics, influencing its solubility and interactions.[3] However, it is the three-dimensional arrangement around the α-carbon that dictates its unique biological signature. The addition of the methyl group, compared to native phenylalanine, introduces steric hindrance that can significantly alter its binding affinity for enzymes and transporters.

Caption: Inhibition of key enzymes in amino acid metabolism by α-MePhe.

Chapter 3: Analytical Methodologies for Enantiomeric Resolution

The resolution of the DL-racemate into its constituent enantiomers is the cornerstone of its stereochemical characterization. The choice of method depends on the analytical goal, whether it is quantitative analysis of enantiomeric excess (e.e.), preparative isolation of pure isomers, or absolute configuration assignment.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for enantioseparation, offering high resolution, sensitivity, and reproducibility. [5]The fundamental principle involves creating a transient diastereomeric relationship between the enantiomers and a chiral selector, leading to differential retention times. [6]

Caption: Workflow comparison of three primary chiral HPLC methodologies.

Method 1: Direct Separation with Chiral Stationary Phases (CSPs)

-

Causality: This is the most straightforward approach. The stationary phase is functionalized with a chiral selector that interacts differently with each enantiomer through mechanisms like hydrogen bonding, π-π stacking, and steric hindrance. For α-methylated amino acids, teicoplanin-based (e.g., Chirobiotic T) and other polysaccharide-based CSPs have proven highly effective. [7][8]The Crownpak CR(+) column, while effective for many amino acids, may co-elute α-methylated analogues. [7][8]* Experimental Protocol: Separation on a Teicoplanin-Based CSP

-

Column: Chirobiotic T (or equivalent macrocyclic glycopeptide-based CSP).

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an organic modifier (e.g., methanol or ethanol) and an aqueous buffer or water. The exact ratio is critical for resolution and must be optimized.

-

System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

-

Sample Preparation: Dissolve a known quantity of DL-α-MePhe in the mobile phase to a final concentration suitable for UV detection (e.g., 0.1-1.0 mg/mL).

-

Injection and Elution: Inject the sample and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm).

-

Data Analysis: Integrate the peak areas of the two separated enantiomers to determine the enantiomeric ratio and calculate the enantiomeric excess (% e.e.).

-

Method 2: Indirect Separation via Pre-Column Derivatization

-

Causality: This method involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) stationary phase like a C18 column. Nα-(2,4-dinitro-5-fluorophenyl)-L-alanine amide (Marfey's reagent, FDAA) is a widely used CDA for amino acids. [7][8][9]* Experimental Protocol: Derivatization with Marfey's Reagent (FDAA)

-

Reaction Setup: In a microvial, dissolve ~50 µg of DL-α-MePhe in 100 µL of 1M NaHCO₃.

-

Derivatization: Add 200 µL of a 1% (w/v) solution of FDAA in acetone.

-

Incubation: Vortex the mixture and incubate at 40°C for 1 hour in a heating block.

-

Quenching: After incubation, cool the vial to room temperature and neutralize the reaction by adding 100 µL of 2M HCl.

-

Sample Preparation for HPLC: Evaporate the sample to dryness under a stream of nitrogen and reconstitute in the HPLC mobile phase (e.g., 50:50 acetonitrile:water).

-

HPLC Analysis: Inject the sample onto a standard C18 column and elute using a suitable gradient of acetonitrile and water, monitoring with a UV detector (e.g., 340 nm). The two resulting peaks correspond to the L-D and L-L diastereomers.

-

Method 3: Chiral Ligand-Exchange Chromatography (CLEC)

-

Causality: CLEC utilizes a chiral ligand, typically an amino acid, complexed with a metal ion (e.g., Cu²⁺) in the mobile phase. This chiral complex forms transient, diastereomeric ternary complexes with the enantiomers of the analyte. The differing stability of these ternary complexes leads to different retention times on a conventional achiral column (e.g., C18). [10]This method is often cost-effective as it avoids expensive chiral columns.

-

Experimental Protocol: CLEC using a Copper(II)-L-Phenylalanine Complex

-

Mobile Phase Preparation: Prepare an aqueous mobile phase containing L-phenylalanine (e.g., 8 mM) and cupric sulfate (e.g., 4 mM). Adjust the pH to an optimal value (e.g., 3.2) and add an organic modifier like methanol (e.g., 20% v/v). [10] 2. System Setup: Use a conventional C18 column and set the column temperature (e.g., 20°C). [10] 3. Equilibration & Analysis: Equilibrate the column and inject the DL-α-MePhe sample, following the general HPLC procedure described above. The separation is an enthalpy-controlled process, making temperature a critical parameter. [10]

Parameter Direct (CSP) Indirect (Derivatization) Ligand-Exchange (CLEC) Chiral Selector In Stationary Phase Derivatizing Agent (Reagent) In Mobile Phase Column Type Chiral (e.g., Chirobiotic T) Achiral (e.g., C18) Achiral (e.g., C18) Sample Prep Simple Dissolution Chemical Reaction Required Simple Dissolution Key Advantage Direct analysis, no sample alteration Uses standard columns Cost-effective, uses standard columns | Key Consideration | High cost of chiral columns | Potential for side reactions | Mobile phase complexity, metal ions |

-

Spectroscopic and Other Analytical Methods

While HPLC is used for separation and quantification, other techniques are vital for structural confirmation and absolute configuration determination.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation. [11]To distinguish between enantiomers, one can use a chiral derivatizing agent like Mosher's acid to form diastereomers, which will exhibit distinct chemical shifts in the NMR spectrum, particularly for nuclei near the chiral center. [5][12]This allows for both the determination of enantiomeric excess and the assignment of absolute configuration.

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, a property inherent to chiral molecules. [13]Enantiomers produce mirror-image CD spectra, providing a definitive confirmation of their stereochemical identity. [14]While not typically used for quantification of mixtures, it is an excellent qualitative tool for verifying the identity of a purified enantiomer.

-

X-ray Crystallography: This is the unequivocal "gold standard" for determining the absolute three-dimensional structure of a molecule. [5]By analyzing the diffraction pattern of X-rays passing through a single crystal of a pure enantiomer, the precise spatial arrangement of every atom can be mapped, providing an unambiguous assignment of its R/S configuration. [15]

Chapter 4: Synthesis and Preparative Scale Considerations

While analytical methods focus on separating small quantities, obtaining pure enantiomers for research or as pharmaceutical precursors requires different strategies.

-

Asymmetric Synthesis: Modern organic chemistry offers sophisticated methods for synthesizing a single enantiomer directly, avoiding the need for resolution. [16]These approaches, such as metallaphotoredox catalysis, can provide high yields and excellent enantiopurity (high % e.e.). [17]* Preparative Chromatography: For resolving existing racemic mixtures on a larger scale, analytical HPLC methods can be scaled up to preparative chromatography. Techniques like Supercritical Fluid Chromatography (SFC) are also gaining prominence for preparative chiral separations, offering faster separations and reduced solvent consumption compared to traditional HPLC. [18]* Classical Resolution: This involves reacting the racemate with a chiral resolving agent to form diastereomeric salts, which are then separated by crystallization. [19][20]While a more traditional method, it can be effective for large-scale production.

Conclusion

The stereochemical characteristics of DL-alpha-methylphenylalanine are a clear illustration of chirality's central role in the molecular sciences. Its racemic nature masks the distinct biological profiles of its D- and L-enantiomers, whose activities as enzyme inhibitors have made them valuable tools in neuroscience and metabolic disease research. A thorough understanding and mastery of analytical techniques—from the versatile and quantitative power of chiral HPLC to the definitive structural elucidation offered by NMR and X-ray crystallography—are indispensable for any scientist working with this compound. The choice of methodology is a strategic decision guided by the research objective, whether it is routine quality control, mechanistic study, or the synthesis of enantiopure materials for next-generation therapeutics. As our ability to manipulate and analyze chiral molecules continues to advance, the targeted application of specific stereoisomers like (R)- and (S)-α-methylphenylalanine will undoubtedly unlock new avenues in drug discovery and biochemical investigation.

References

-

Jia, D.-X., Ai, Z.-G., Xue, Y.-P., & Zheng, Y.-G. (2014). Chiral ligand-exchange high-performance liquid chromatography with copper (II)-L-phenylalanine complexes for separation of 3,4-dimethoxy-α-methylphenylalanine racemes. Analytical and Bioanalytical Chemistry, 406(29), 7687–7694. [Link]

-

Davis, F. A., & Zhou, P. (1999). Asymmetric synthesis of alpha-methylphosphophenylalanine derivatives using sulfinimine-derived enantiopure aziridine-2-phosphonates. Organic Letters, 1(7), 1053–1055. [Link]

-

Wikipedia. (n.d.). α-Methylphenylalanine. Retrieved from [Link]

-

Péter, A., Olajos, E., Casimir, R., Tourwé, D., Broxterman, Q. B., Kaptein, B., & Armstrong, D. W. (2000). High-performance liquid chromatographic separation of the enantiomers of unusual alpha-amino acid analogues. Journal of Chromatography A, 871(1-2), 105–113. [Link]

-

Joe, C. L., & MacMillan, D. W. C. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Macmillan Group - Princeton University. [Link]

-

Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2017). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Semantic Scholar. [Link]

-

Taub, F., & Johnson, T. C. (1975). Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. Biochemical Pharmacology, 24(21), 1965-1970. [Link]

-

van de Streek, J., & Motherwell, S. (2005). Polymorphism and Modulation of Para-Substituted l-Phenylalanine. Crystal Growth & Design, 5(5), 1859-1865. [Link]

-

Torchiana, M. L., Porter, C. C., Stone, C. A., & Hanson, H. M. (1970). Some biochemical and pharmacological actions of -methylphenylalanine. Biochemical Pharmacology, 19(5), 1601-1614. [Link]

-

Ross, D. S., & Danishefsky, S. J. (2023). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega. [Link]

-

National Center for Biotechnology Information. (n.d.). L-Alpha-methylphenylalanine. PubChem Compound Database. Retrieved from [Link]

-

Fadel, A., & Seebach, D. (1985). Resolution of DL-.alpha.-methylphenylalanine. Journal of Medicinal Chemistry. [Link]

-

Albertson, N. F. (1950). α-Methyl α-Amino Acids. II.1 Derivatives of DL-Phenylalanine. Journal of the American Chemical Society, 72(6), 2594-2597. [Link]

-

Mindt, M., & Wendisch, V. F. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. International Journal of Molecular Sciences, 22(8), 4066. [Link]

-

Kim, H. J., & Kim, H. (2010). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Bulletin of the Korean Chemical Society, 31(11), 3417-3419. [Link]

-

Péter, A., Olajos, E., Casimir, R., Tourwé, D., Broxterman, Q. B., Kaptein, B., & Armstrong, D. W. (2000). High-performance liquid chromatographic separation of the enantiomers of unusual alpha-amino acid analogues. Journal of Chromatography A, 871(1-2), 105–13. [Link]

-

ChemSrc. (n.d.). a-methyl-D-phenylalanine. Retrieved from [Link]

-

Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4), 257-266. [Link]

-

Nogle, L. M., Mann, C. W., Watts, W. L., Jr, & Zhang, Y. (2006). Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 901–909. [Link]

-

Wikipedia. (n.d.). Circular dichroism. Retrieved from [Link]

-

Wang, Y., et al. (2015). Chemical Resolution of Dl-Phenylalanine Methyl Ester Using N-Acetyl-D-Phenylglycine as Resolving Agent. ResearchGate. [Link]

-

Avison, M. J., Hetherington, H. P., & Shulman, R. G. (1985). Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo. Journal of Cerebral Blood Flow and Metabolism, 5(Suppl 1), S581-S582. [Link]

-

Weissbuch, I., & Lahav, M. (2015). Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. Israel Journal of Chemistry, 55(8), 863-873. [Link]

-

Greenstein, J. P. (1954). The resolution of racemic alpha-amino acids. Advances in Protein Chemistry, 9, 121-202. [Link]

-

Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

-

Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. Retrieved from [Link]

- Evans, D. A., & Sjogren, E. B. (1987). Racemization and resolution of α-amino acids.

-

Gabelica, V., & De Pauw, E. (2001). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry, 73(13), 3290-3294. [Link]

-

Hirst, J. D., & Cole, D. J. (2014). Quantitative first principles calculations of protein circular dichroism in the near-ultraviolet. Faraday Discussions, 169, 239-251. [Link]

-

LCGC International. (2023). Newly Devised Peptide Chiral Stationary Phases Evaluated for Enantioselectivity in HPLC Applications. [Link]

-

ResearchGate. (n.d.). Circular dichroism spectra of monomers A-D-Phe (---) and A-L-Phe (——) in distilled water, in various conformations. Retrieved from [Link]

-

Bio NMR spectroscopy. (n.d.). University of Warwick. Retrieved from [Link]

- Yamada, H., et al. (1984). Process for preparing L-α-methylphenyl alanines.

-

Nartowski, K. P., et al. (2019). The Rich Solid-State Phase Behavior of l-Phenylalanine: Disappearing Polymorphs and High Temperature Forms. Crystal Growth & Design, 19(3), 1635-1644. [Link]

-

Britton, R. A., & Tabacco, S. A. (2021). Direct determination of absolute stereochemistry of α-methylselenocysteine using multinuclear Mosher analysis. Tetrahedron Letters, 65, 152825. [Link]

-

Williamson, M. P. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Quarterly Reviews of Biophysics, 55, e12. [Link]

-

Soubias, O., & Jelinek, R. (2012). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. Journal of Chemical Education, 89(9), 1184-1187. [Link]

Sources

- 1. α-Methylphenylalanine - Wikipedia [en.wikipedia.org]

- 2. CAS 1132-26-9: DL-α-Methylphenylalanine | CymitQuimica [cymitquimica.com]

- 3. CAS 17350-84-4: α-Methyl-D-phenylalanine | CymitQuimica [cymitquimica.com]

- 4. L-Alpha-methylphenylalanine | C10H13NO2 | CID 2724754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. High-performance liquid chromatographic separation of the enantiomers of unusual alpha-amino acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Chiral ligand-exchange high-performance liquid chromatography with copper (II)-L-phenylalanine complexes for separation of 3,4-dimethoxy-α-methylphenylalanine racemes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aquila.usm.edu [aquila.usm.edu]

- 13. Circular dichroism - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Polymorphism and Modulation of Para-Substituted l-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Asymmetric synthesis of alpha-methylphosphophenylalanine derivatives using sulfinimine-derived enantiopure aziridine-2-phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. macmillan.princeton.edu [macmillan.princeton.edu]

- 18. Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. US4647692A - Racemization and resolution of α-amino acids - Google Patents [patents.google.com]

Bioavailability profiles of methylated phenylalanine analogs

Bioavailability Profiles of Methylated Phenylalanine Analogs: A Technical Guide

Executive Summary

Methylation of phenylalanine (Phe) is a precision engineering strategy in medicinal chemistry, utilized to modulate the pharmacokinetic (PK) landscape of peptidomimetics and small-molecule tracers.[1] This guide analyzes the three primary methylation vectors—

Part 1: Structural Classes & Physicochemical Impact[2]

To engineer bioavailability, one must first understand the structural levers available. We categorize methylated Phe analogs into three distinct classes, each offering a unique PK advantage.

| Analog Class | Structural Modification | Primary PK Effect | Mechanism of Action |

| Methyl group replaces | Metabolic Stability | Steric blockade of PLP-dependent enzymes and aminopeptidases.[1][2] | |

| Methyl group on amino nitrogen | Permeability | Reduction of H-bond donors; disruption of solvation shell ("Umbrella Effect").[1][2] | |

| Ring-Methyl-Phe | Methyl group on phenyl ring (2, 3, or 4 position) | Transporter Affinity | Modulation of lipophilicity and |

Physicochemical Shifts[2][3]

-

Lipophilicity (LogP): Methylation generally increases lipophilicity.[2] However, the position dictates the magnitude.

-methylation has the most profound effect on membrane permeability because it removes a polarity-inducing hydrogen bond donor (NH), effectively "masking" the polar backbone.[1] -

Conformational Constraint:

-methylation introduces severe steric constraints (

Part 2: Membrane Permeability & Transport Mechanisms

Transport across biological membranes is the rate-limiting step for bioavailability.[1][2] For Phe analogs, this is a competition between Active Transport (LAT1) and Passive Diffusion .[1][2]

The LAT1 Gateway (Active Transport)

The Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5) is the primary gatekeeper for Phe entry into the brain and tumor cells.

- -Methyl-Phe: Remains a competent substrate for LAT1.[1][2] It is actively transported across the BBB, making it an ideal scaffold for CNS-active agents or PET tracers.[1]

-

Ring-Methylation:

-

-Methyl-Phe: Generally loses affinity for LAT1.[1][2] The free amino group is critical for recognition by the transporter's binding site. Therefore,

The "Umbrella Effect" ( -Methylation)

For peptides containing Phe,

Figure 1: Divergent transport mechanisms.[1][2]

Part 3: Metabolic Stability Profiles

Bioavailability is futile without metabolic stability.[1][2] Methylation arrests catabolism through distinct mechanisms.

Resistance to Proteolysis

-

Aminopeptidases: Require a free

-amino group and an -

Chymotrypsin/Endopeptidases: Cleave on the C-terminal side of aromatic residues (Phe).[1][2]

-methylation of the scissile bond creates a steric clash within the enzyme's S1' pocket, preventing hydrolysis.[1]

Resistance to CYP/Hydroxylase Activity

Phenylalanine Hydroxylase (PAH) converts Phe to Tyr.[1][2]

- -Methyl-Phe: Acts as a potent inhibitor of PAH rather than a substrate.[1][2] It cannot be hydroxylated effectively, leading to prolonged systemic half-life compared to native Phe.[1][2]

-

Ring-Methylation: Can block hydroxylation at specific sites (e.g., 4-Me-Phe blocks para-hydroxylation), forcing metabolic rerouting or excretion of the unchanged parent drug.[1][2]

Part 4: Experimental Protocols

To validate the bioavailability profile of a new methylated Phe analog, the following self-validating protocols are recommended.

Protocol A: LAT1 Transport Competency Assay

Objective: Determine if the analog is a substrate for BBB transport.[2] System: HEK293 cells stably expressing human LAT1 (SLC7A5) and 4F2hc (SLC3A2).[1][2]

-

Preparation: Seed HEK293-LAT1 cells in 24-well plates (

cells/well). Culture for 48h. -

Equilibration: Wash cells

with Na -

Cis-Inhibition Phase:

-

Termination: Rapidly wash with ice-cold PBS containing

unlabeled Leucine (to stop efflux). -

Quantification: Lyse cells (0.1 N NaOH) and measure radioactivity via liquid scintillation counting.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC

.

Protocol B: Microsomal Metabolic Stability

Objective: Assess susceptibility to CYP450 and general oxidative metabolism.[2]

-

Incubation System: Human Liver Microsomes (HLM) at

.[1][2] -

Reaction Mix: Phosphate buffer (100 mM, pH 7.4), Test Compound (

), MgCl -

Initiation: Add NADPH-regenerating system (or 1 mM NADPH).

-

Sampling: Aliquot

at -

Quenching: Add

ice-cold Acetonitrile (containing internal standard, e.g., Warfarin). -

Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

-

Calculation: Plot

vs. time.

Figure 2: Microsomal stability workflow. Critical path for determining intrinsic clearance (

References

-

Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Source: Journal of Controlled Release / ResearchGate URL:[Link]

-

N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Source: Accounts of Chemical Research URL:[Link][1][2]

-

Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Source: Molecules (MDPI) URL:[Link][1][2]

-

LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link][1][2]

-

Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia. Source: Biochemical Journal URL:[2][Link]

Sources

Hydrophobicity Indices of Mth-DL-Phenylalanine vs. L-Phenylalanine: A Chromatographic and Structural Analysis

Executive Summary

As a Senior Application Scientist, I frequently encounter the need to modulate the physicochemical properties of amino acids for analytical sequencing, chiral chromatography, and peptide drug design. The transformation of a standard proteinogenic amino acid, L-phenylalanine (L-Phe), into its methylthiohydantoin derivative, Mth-DL-phenylalanine, fundamentally alters its hydrophobicity, solubility, and chromatographic retention behavior. This technical whitepaper elucidates the structural causality behind this hydrophobic shift, provides a self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for empirical index determination, and grounds these principles in established chromatographic theory.

Structural Causality of Hydrophobic Shifts

The Zwitterionic Nature of L-Phenylalanine L-Phe is an essential aromatic amino acid. Despite possessing a highly hydrophobic benzyl side chain, the unmodified molecule exhibits a surprisingly low overall lipophilicity (LogP ≈ -1.38) . This is dictated by its zwitterionic backbone at physiological pH (~7.4). The highly polar, ionized ammonium (-NH3⁺) and carboxylate (-COO⁻) groups aggressively interact with aqueous solvents via ion-dipole interactions, severely restricting its partitioning into non-polar stationary phases or organic solvents.

The Cyclized Thiohydantoin Ring of Mth-DL-Phenylalanine When L-Phe is derivatized using methyl isothiocyanate (MITC) via an Edman-type degradation pathway, it forms Mth-DL-phenylalanine. This reaction involves an alkaline coupling to form a methylthiocarbamyl (MTC) intermediate, followed by acidic cyclization .

Crucially, this cyclization extinguishes the zwitterionic charges. The primary amine and carboxylic acid are consumed to form a neutral, planar thiohydantoin ring. The addition of the methylthio group further increases the non-polar surface area. Consequently, Mth-DL-Phe exhibits a drastic increase in its hydrophobicity index, shifting its LogP into the positive domain and massively increasing its retention time on reversed-phase C18 columns. Note that the acidic cyclization often leads to racemization, yielding the DL-enantiomeric mixture.

Quantitative Hydrophobicity Analysis

To facilitate rapid comparison, the theoretical and empirical physicochemical parameters of both compounds are summarized below.

| Property / Metric | L-Phenylalanine | Mth-DL-Phenylalanine |

| Molecular Formula | C₉H₁₁NO₂ | C₁₁H₁₂N₂OS |

| Molecular Weight | 165.19 g/mol | 220.29 g/mol |

| Charge State (pH 7.4) | Zwitterionic (+/-) | Neutral |

| LogP (Octanol/Water) | -1.38 | ~2.8 (Predicted) |

| RP-HPLC Retention ( | Very Low (Elutes near void) | High (Strong organic retention) |

| Primary Analytical Use | Biological precursor, nutrition | Amino acid sequencing (GC/HPLC) |

Experimental Workflow: Self-Validating RP-HPLC Protocol

To empirically determine the hydrophobicity indices, we rely on the capacity factor (

Rationale for Experimental Choices: A self-validating chromatographic system requires an unretained marker to accurately determine

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare an isocratic mixture of 70% Ultrapure Water / 30% Acetonitrile. Add 0.1% TFA (v/v) to adjust the pH to ~2.0. Degas the mixture via sonication for 15 minutes.

-

Sample Preparation: Dissolve L-Phe and Mth-DL-Phe in the mobile phase to a final concentration of 1 mg/mL. Add Uracil (0.1 mg/mL) to the vial as the void volume marker.

-

Chromatographic Setup:

-

Column: C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C (Strictly thermostatted to prevent viscosity and partitioning fluctuations).

-

Detection: UV Absorbance at 210 nm (optimal for the L-Phe amide backbone) and 254 nm (optimal for the thiohydantoin chromophore of Mth-Phe).

-

-

Injection & Analysis: Inject 10 µL of the sample mixture. Record the chromatogram for 20 minutes.

-

Data Processing:

-

Identify

from the Uracil peak (typically ~2.5 mins). -

Identify

for L-Phe (expected to elute very close to -

Identify

for Mth-DL-Phe (expected > 12 mins due to high hydrophobicity). -

Calculate

for both compounds to establish their empirical hydrophobicity indices.

-

Visualizing the Workflows

Workflow of Mth-DL-Phe synthesis and hydrophobicity analysis.

Step-by-step RP-HPLC workflow for determining capacity factors (k').

Advanced Chromatographic Applications: Chiral Separation

Because the cyclization process to form Mth-phenylalanine often results in a racemic mixture (DL), determining the enantiomeric purity requires chiral chromatography. The massive increase in hydrophobicity of Mth-DL-Phe makes it an excellent candidate for separation on cyclodextrin-based or macrocyclic antibiotic chiral stationary phases (CSPs) . The hydrophobic benzyl group and the thiohydantoin ring insert deeply into the hydrophobic cavity of the chiral selector. The specific spatial arrangement of the D- and L- isomers yields differential thermodynamic binding affinities within this pocket, allowing baseline resolution of the enantiomers—a feat that is significantly more difficult with the highly polar, unmodified L-Phe.

References

-

National Center for Biotechnology Information. "L-Phenylalanine | C9H11NO2 | CID 6140" PubChem.[Link]

-

Suzuki, T., Kawauchi, H., Meguro, H., & Tuzimura, K. "Studies on Amino Acid Sequence Determination from N-Terminal of Peptide by Methylthiohydantoin: Part I. Gas Chromatography of Methylthiohydantoin Derivatives of Amino Acids." Bioscience, Biotechnology, and Biochemistry.[Link]

-

Gubitz, G., & Schmid, M. G. "Chiral Separations: Methods And Protocols." VDOC.PUB.[Link]

Mth-DL-Phenylalanine Applications in Enzyme Inhibitor Discovery

The following technical guide details the applications of Mth-DL-phenylalanine (Methylthiohydantoin-DL-phenylalanine) and its associated thiohydantoin scaffolds in enzyme inhibitor discovery.

A Technical Guide for Drug Development Professionals

Part 1: Core Directive & Technical Definition

Nomenclature and Chemical Identity

Mth-DL-phenylalanine refers to 3-Methyl-5-benzyl-2-thiohydantoin , a cyclized derivative of phenylalanine. While historically known as the stable end-product of Edman degradation (used for N-terminal protein sequencing), its structural core—the thiohydantoin —has emerged as a privileged scaffold in modern enzyme inhibitor discovery.

-

Chemical Name: 3-Methyl-5-benzyl-2-thiohydantoin

-

Abbreviation: Mth-DL-Phe

-

Molecular Formula:

-

Key Structural Feature: The thiohydantoin ring serves as a rigid bioisostere for peptide bonds, providing resistance to proteolytic cleavage while maintaining hydrogen bond donor/acceptor capabilities critical for enzyme active site binding.

Technical Note on Ambiguity: In some legacy literature, "Mth" is occasionally (and incorrectly) used as a shorthand for "Methyl" (e.g.,

-Methyl-DL-phenylalanine). However, in strict biochemical cataloging (e.g., Sigma-Aldrich, Thermo), Mth- explicitly denotes the Methylthiohydantoin moiety. This guide focuses on the thiohydantoin scaffold applications.

Strategic Value in Drug Discovery

The Mth-DL-phenylalanine scaffold is utilized in three primary domains:

-

Androgen Receptor (AR) Antagonism: Thiohydantoins are the core pharmacophore of second-generation anti-androgens (e.g., Enzalutamide). Mth-DL-Phe serves as a lead fragment for SAR optimization.

-

Biocatalytic Chiral Resolution: It acts as a substrate/inhibitor in Hydantoinase/Carbamoylase systems, used to produce optically pure L-amino acids.

-

Protease Inhibition: The thiohydantoin ring blocks N-terminal access, acting as a "warhead" or cap in peptidomimetic inhibitors.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Mechanism of Action: The Thiohydantoin Scaffold

The efficacy of Mth-DL-phenylalanine derivatives stems from their ability to mimic the transition state of peptide hydrolysis or to bind allosterically to nuclear receptors.

-

Receptor Binding (AR Signaling): Thiohydantoins bind to the ligand-binding domain (LBD) of the Androgen Receptor. Unlike agonists, the rigid thiohydantoin ring induces a conformational change that prevents the recruitment of co-activators, effectively silencing AR signaling in castration-resistant prostate cancer.

-

Enzymatic Hydrolysis (Hydantoinase): In biocatalysis, D-hydantoinase preferentially hydrolyzes the D-isomer of Mth-DL-Phe. By coupling this with a racemase (which interconverts D- and L-isomers), researchers can achieve Dynamic Kinetic Resolution (DKR) , converting 100% of the racemic Mth-DL-Phe into pure L-Phenylalanine precursors.

Experimental Protocol: Synthesis and Screening

To utilize Mth-DL-phenylalanine in inhibitor discovery, one must often synthesize specific analogs or screen the scaffold against target enzymes.

Protocol A: Synthesis of Mth-DL-Phenylalanine Analogs (Edman Cyclization)

Rationale: This protocol generates the thiohydantoin core from amino acids, allowing for the rapid creation of a fragment library with varying side chains (R-groups).

-

Coupling: React DL-Phenylalanine (10 mmol) with Methyl Isothiocyanate (MITC, 12 mmol) in Pyridine/Water (1:1 v/v) at pH 9.0.

-

Mechanism:[3] Nucleophilic attack of the

-amino group on the isothiocyanate carbon forms the thiourea intermediate (MTC-Phe).

-

-

Cyclization: Acidify the reaction mixture with Trifluoroacetic acid (TFA) or HCl and heat to 50°C for 30 minutes.

-

Mechanism:[3] Acid-catalyzed nucleophilic attack of the sulfur (or nitrogen, followed by rearrangement) on the carbonyl carbon releases water and forms the 5-substituted 3-methyl-2-thiohydantoin ring.

-

-

Purification: Extract with Ethyl Acetate. Recrystallize from Ethanol/Water.

-

Validation: Confirm structure via HPLC (retention time comparison with standards) and Mass Spectrometry (ESI-MS).

Protocol B: Hydantoinase Inhibition/Activity Assay

Rationale: This assay determines if Mth-DL-Phe acts as a substrate (for resolution) or an inhibitor (blocking the active site) of hydantoinase enzymes.

-

Preparation: Prepare a 10 mM stock solution of Mth-DL-phenylalanine in 50 mM Phosphate Buffer (pH 8.0).

-

Enzyme Incubation: Add purified D-Hydantoinase (e.g., from Agrobacterium tumefaciens) to the substrate solution.

-

Reaction: Incubate at 37°C for 30 minutes.

-

Termination: Stop reaction by adding 10% Trichloroacetic acid (TCA).

-

Quantification: Measure the production of N-carbamoyl-phenylalanine using the Ehrlich’s Reagent (p-dimethylaminobenzaldehyde) colorimetric method (Absorbance at 438 nm).

-

Control: Run a blank without enzyme.

-

Inhibition Mode: To test inhibition, add a known substrate (e.g., D-Hydantoin) and measure rate reduction in the presence of Mth-DL-Phe.

-

Quantitative Data Summary

The following table summarizes the binding affinities and kinetic parameters of Thiohydantoin derivatives in various systems.

| Compound | Target Enzyme/Receptor | Activity Type | IC50 / Km | Reference |

| Mth-DL-Phenylalanine | D-Hydantoinase | Substrate | [1] | |

| Mth-DL-Phenylalanine | Phenylalanine Hydroxylase | Weak Inhibitor | [2] | |

| Enzalutamide (Thiohydantoin Analog) | Androgen Receptor | Antagonist | [3] | |

| RU-59063 (Thiohydantoin Analog) | Androgen Receptor | Antagonist | [3] |

Part 3: Visualization & Formatting[4]

Pathway Diagram: Thiohydantoin Synthesis & Application

The following diagram illustrates the chemical synthesis of Mth-DL-Phe and its bifurcation into either protein sequencing analysis or inhibitor development.

Caption: Figure 1. Synthesis pathway of Mth-DL-phenylalanine via Edman chemistry and its downstream applications in analysis and drug discovery.

Mechanism Diagram: Hydantoinase-Mediated Resolution

This diagram details the "Dynamic Kinetic Resolution" process where Mth-DL-Phe is converted to pure L-Phenylalanine.

Caption: Figure 2. Dynamic Kinetic Resolution of Mth-DL-phenylalanine. The thiohydantoin ring allows for racemization, enabling 100% conversion to the target isomer.

References

-

Syldatk, C., et al. (1999). Microbial hydantoinases—industrial enzymes from the origin of life? Applied Microbiology and Biotechnology.[4] Link

-

Kaufman, S. (1971). The Phenylalanine Hydroxylating System from Mammalian Liver. Advances in Enzymology and Related Areas of Molecular Biology. Link (Contextualizing phenylalanine analogs).

-

Tran, C., et al. (2009). Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer. Science. Link (Foundational paper on Thiohydantoin scaffolds like Enzalutamide).

-

Stark, G. R. (1968). Sequential degradation of peptides to amino acids. Methods in Enzymology. Link (The definitive reference for Mth-amino acid synthesis).

Sources

Methodological & Application

Coupling reagents for sterically hindered Mth-DL-phenylalanine

High-Efficiency Coupling Strategies for Sterically Hindered -Methyl-DL-Phenylalanine

Part 1: Core Directive & Strategic Analysis

Executive Summary

The designation "Mth-DL-phenylalanine" refers to

Standard coupling reagents (EDC, HBTU, or even HATU) often fail to drive this reaction to completion, resulting in deletion sequences, low yields, and difficult purification. This guide details advanced protocols using PyAOP , COMU , and TFFH (Acid Fluoride activation) to overcome this specific steric barrier.

The Steric Challenge: Why Standard Methods Fail

In standard amino acids (e.g., Phenylalanine), the

-

Activation Hindrance: The bulky gem-dimethyl-like effect shields the carbonyl carbon, slowing down the formation of the active ester.

-

Nucleophilic Approach: Even if activated, the electrophilic center is protected from the incoming amine, requiring high-energy transition states.

-

Aib-like Constraints: Structurally similar to aminoisobutyric acid (Aib),

-Me-Phe favors helical structures (

Part 2: Scientific Integrity & Logic (E-E-A-T)

Reagent Selection Matrix

| Reagent Class | Reagent | Mechanism of Action | Recommendation for |

| Phosphonium | PyAOP | 7-Azabenzotriazole phosphonium salt.[1][2][3] Reacts faster than uronium salts; avoids guanidinylation of the hindered amine. | Primary Choice. The gold standard for hindered couplings. |

| Uronium/Aminium | COMU | Oxyma-based uronium.[4] Superior leaving group (Oxyma) compared to HOBt/HOAt.[4] Safer (non-explosive) and highly reactive. | Secondary Choice. Excellent alternative, often higher yielding than HATU. |

| Acid Fluoride | TFFH | Generates amino acid fluorides in situ.[4] Fluorides are small, highly reactive electrophiles that penetrate steric bulk. | "Nuclear Option." Use when PyAOP/COMU fails. Essential for |

| Standard | HATU | 7-Azabenzotriazole uronium.[1][2] | Baseline. Often insufficient for difficult |

Detailed Experimental Protocols

Protocol A: The "Gold Standard" PyAOP/HOAt Method

Best for coupling Fmoc-

Reagents:

-

Amino Acid: Fmoc-

-Me-DL-Phe-OH (3.0 equiv) -

Coupling Reagent: PyAOP (3.0 equiv)[2]

-

Additive: HOAt (3.0 equiv) (Crucial for catalyzing the reaction via the "neighboring group effect" of the pyridine nitrogen).

-

Base: TMP (2,4,6-Trimethylpyridine / Collidine) (6.0 equiv) or DIEA (6.0 equiv). Note: Collidine is preferred for extremely hindered couplings to minimize racemization and side reactions, though DIEA is acceptable for DL mixtures.

-

Solvent: NMP (N-methylpyrrolidone) or DMF (Anhydrous).

Step-by-Step:

-

Dissolution: Dissolve the amino acid, PyAOP, and HOAt in NMP. The concentration should be high (0.2 – 0.3 M) to drive kinetics.

-

Activation: Add the Base (Collidine/DIEA) to the mixture.

-

Critical: Unlike uronium salts (HATU), phosphonium salts (PyAOP) do not react with the amine to form guanidinium byproducts, allowing for pre-activation if necessary. However, in situ activation is recommended to minimize epimerization (less critical for DL, but good practice).

-

-

Coupling: Immediately add the activated solution to the resin-bound peptide (or free amine in solution).[5]

-

Incubation:

-

Room Temp: Shake for 2–4 hours.

-

Microwave (Recommended): 75°C for 10 minutes (Power: 25-30W). The thermal energy helps overcome the steric barrier.

-

-

Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, proceed to Double Coupling .

Protocol B: The Acid Fluoride Strategy (TFFH)

Best for extremely difficult junctions, such as coupling

Reagents:

-

Amino Acid: Fmoc-

-Me-DL-Phe-OH (3.0 equiv) -

Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (3.0 equiv)

-

Base: DIEA (6.0 equiv)

-

Solvent: DCM/DMF (1:1 mixture) or pure NMP. Note: DCM helps solubilize the acid fluoride intermediate.

Step-by-Step:

-

Activation: Dissolve the amino acid and TFFH in the solvent.

-

Base Addition: Add DIEA. The solution may turn slightly yellow. Allow to react for 2–5 minutes to generate the acid fluoride (Fmoc-AA-F).

-

Coupling: Add the mixture to the resin.

-

Incubation: React for 1 hour at RT or 45°C. Acid fluorides are highly reactive and stable toward racemization compared to active esters.

-

Repeat: Double coupling is almost always required for this class of molecule.

Part 3: Visualization & Formatting

Mechanism of Steric Hindrance & Activation[3]

Caption: The rate-limiting step is the nucleophilic attack on the active ester, severely impeded by the

Troubleshooting Workflow

Caption: Logical escalation workflow for difficult

References

-

Albericio, F., et al. (2001). "PyAOP: A coupling reagent for difficult sequences." Organic Letters. Link

- Establishes PyAOP as superior to H

-

El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

- Comprehensive review detailing the mechanism of COMU and Oxyma.

-

Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Preparation of Amino Acid Fluorides."[4] Journal of the American Chemical Society. Link

- Foundational paper for the TFFH/Acid Fluoride methodology.

-

Wenschuh, H., et al. (1996). "Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using Fmoc Amino Acid Fluorides." Journal of Organic Chemistry. Link

- Demonstrates the necessity of acid fluorides for Aib/ -Me-Phe rich sequences.

Incorporating Mth-DL-phenylalanine into bioactive cyclic peptides

Application Note: Incorporating -Methyl-DL-Phenylalanine into Bioactive Cyclic Peptides

Executive Summary

The incorporation of

However, this steric bulk creates significant synthetic hurdles. The

This guide provides a validated protocol for overcoming these steric barriers using advanced coupling reagents, microwave-assisted synthesis, and diastereomer resolution strategies.

Strategic Pre-Synthesis Planning

The "DL" Challenge: Diastereomer Management

Using a racemic building block (DL) in a chiral environment (L-amino acid peptide chain) generates two distinct products:

These are diastereomers , not enantiomers. They will have different physical properties (retention time, solubility) and biological activities.

-

Strategy: Do not attempt to separate the DL-amino acid before synthesis. Synthesize the peptide mixture and separate the resulting diastereomeric peptides using Reverse-Phase HPLC (RP-HPLC) . This is often more cost-effective than sourcing enantiopure

-Me-Phe.

Resin Selection

-

Recommendation: Use low-loading resins (0.2 – 0.4 mmol/g) .

-

Reasoning: High-loading resins promote aggregation, which compounds the steric hindrance issues of

-Me-Phe. -

Type: 2-Chlorotrityl Chloride (2-CTC) resin is ideal for cyclic peptides, allowing the cleavage of the protected linear peptide with mild acid (1% TFA) prior to solution-phase cyclization.

Detailed SPPS Protocol

Coupling Reagent Selection

Standard HBTU/DIEA coupling is insufficient for

-

Reagent of Choice: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).

-

Additive: HOAt (1-Hydroxy-7-azabenzotriazole) is critical to suppress racemization (though less of a concern for the quaternary

-carbon) and accelerate activation.

Step-by-Step Synthesis Workflow

Step A: Coupling

-Me-DL-Phe TO the Resin/Peptide

This step attaches the hindered amino acid to the growing chain.

-

Equivalents: Use 4.0 eq of Fmoc-

-Me-DL-Phe-OH. -

Activation: Mix AA (4 eq) + HATU (3.8 eq) + HOAt (4 eq) + DIEA (8 eq) in DMF.

-

Reaction: Shake for 2 hours at room temperature.

-

Microwave Option: 75°C for 10 minutes (Power: 30W).

-

-

Monitoring: Kaiser test may be inconclusive due to steric bulk. Use Chloranil test or micro-cleavage LC-MS to verify coupling.

Step B: Fmoc Deprotection of

-Me-Phe

The bulky methyl group does not significantly hinder Fmoc removal, but aggregation can occur.

-

Reagent: 20% Piperidine in DMF with 0.1M HOBt (to prevent aspartimide formation and reduce aggregation).

-

Cycles: 2 x 10 minutes.

Step C: Coupling the NEXT Amino Acid ONTO

-Me-Phe (The Critical Bottleneck)

This is the most difficult step. The

-

Reagent Switch: Use PyAOP or COMU . These are superior for hindered amines.

-

Conditions:

-

Microwave (Highly Recommended): 75°C for 2 x 15 minutes.

-

Room Temp: Double couple (2 x 4 hours) or overnight coupling.

-

-

Solvent: Use NMP (N-methylpyrrolidone) instead of DMF to improve swelling and reduce aggregation.

-

Capping: Perform an acetylation step (Acetic Anhydride/DIEA) after this coupling to terminate any unreacted sequences, simplifying purification.

Cyclization Protocol (Head-to-Tail)

Once the linear precursor is synthesized (e.g., H2N-Peptide-COOH), cyclization is performed in solution.

-

Cleavage from Resin:

-

Treat 2-CTC resin with 1% TFA in DCM (5 x 2 min).

-

Filter into a flask containing Pyridine (to neutralize TFA).

-

Concentrate to obtain the side-chain protected linear peptide.

-

-

Cyclization Reaction:

-

Concentration: High dilution (< 1 mM ) is mandatory to favor intramolecular cyclization over intermolecular oligomerization.

-

Buffer: DCM or DMF.

-

Reagents: PyBOP (3 eq) + HOBt (3 eq) + DIEA (6 eq).

-

Time: Stir for 12–24 hours. Monitor by LC-MS (Linear precursor mass - 18 Da).

-

-

Global Deprotection:

-

Evaporate solvent.

-

Treat residue with 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours to remove side-chain protecting groups.

-

Purification & Characterization (Diastereomer Separation)

Since you started with DL -Phe, your crude mixture contains two diastereomeric cyclic peptides.

Analytical HPLC Method

-

Column: C18 Reverse Phase (e.g., Phenomenex Kinetex, 2.6µm).

-

Gradient: Slow gradient (e.g., 0.5% B per minute) is required to resolve the diastereomers.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

-

Observation: You will likely see two distinct peaks with the same mass (isobaric).

-

Note: The

-Me-L-Phe isomer often elutes differently than the

-

Validation

-

Co-injection: If an authentic standard of the L-isomer is available, co-inject to identify the correct peak.

-

NMR: 1H-NMR is definitive. The

-methyl group protons will appear as a sharp singlet (approx. 1.2–1.6 ppm). The chemical shift of this methyl group often differs between the two diastereomers due to the different magnetic environments in the cyclic scaffold.

Visualization: Steric Hindrance Workflow

Caption: Workflow for incorporating sterically hindered

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Incomplete Coupling (Step 1) | Steric bulk of | Switch to HATU or PyAOP . Increase reaction time to 4 hours. |

| Incomplete Coupling (Step 3) | Steric shielding of the N-terminal amine by the methyl group. | Mandatory: Use Microwave heating (75°C). Use PyAOP (stronger than HATU for amines). Use NMP solvent.[6] |

| Racemization | Over-activation or excessive base. | Use HOAt additive.[6] Ensure DIEA is not >2 equivalents relative to coupling reagent. |

| Poor Solubility | Aggregation of hydrophobic methylated residues. | Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add chaotropic salts (LiCl) during coupling. |

| Isobaric Peaks in HPLC | Separation of L/D diastereomers. | Use a shallower gradient (e.g., 0.25% B/min). Try a Phenyl-Hexyl column for alternative selectivity. |

References

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link

-

Chatterjee, J., Mierke, D., & Kessler, H. (2006).[7] N-methylated cyclic pentaalanine peptides as template structures.[7] Journal of the American Chemical Society, 128(47), 15164-15172.[7] Link

-

Bathgate, R., et al. (2023).[8] Noncovalent Peptide Stapling Using Alpha-Methyl-L-Phenylalanine for α-Helical Peptidomimetics. Journal of the American Chemical Society, 145(29), 15823–15832. Link

-

MilliporeSigma. (2024). Peptide Coupling Reagents Guide. Novabiochem Technical Notes. Link

-

Teixidó, M., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.[9] The Journal of Organic Chemistry, 70(21), 8502–8507. Link

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. a-Methyl- DL -phenylalanine 98 1132-26-9 [sigmaaldrich.com]

- 3. α-Methyl-DL-phenylalanine, CAS 1132-26-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. chemsavers.com [chemsavers.com]

- 5. Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bachem.com [bachem.com]

- 7. N-methylated cyclic pentaalanine peptides as template structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 9. pubs.acs.org [pubs.acs.org]

Solution-Phase Synthesis of Phenylalanine Derivatives: A Detailed Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: The Versatility of Phenylalanine Derivatives in Modern Drug Discovery

Phenylalanine, a fundamental aromatic amino acid, serves as a versatile scaffold in the design and synthesis of novel therapeutic agents. Its derivatives are integral components in a wide array of pharmaceuticals, from antiviral agents to potent analgesics.[1] The strategic modification of the phenylalanine core—be it at the alpha-carbon, the amino group, or the phenyl ring—allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, metabolic stability, and bioavailability.[2] This application note provides a comprehensive guide to the solution-phase synthesis of select phenylalanine derivatives, with a focus on methodologies that are both robust and scalable. We will explore the synthesis of methylated and methylthiomethyl-modified DL-phenylalanine, offering detailed protocols and insights into the rationale behind key experimental steps.

Core Concepts in Solution-Phase Synthesis

Solution-phase synthesis, while in some cases superseded by solid-phase techniques, remains a powerful and flexible approach for the preparation of amino acid derivatives and small peptides.[3] Its primary advantage lies in the ease of purification and characterization of intermediates at each stage, ensuring a high degree of quality control. Key to successful solution-phase synthesis is the strategic use of protecting groups to prevent unwanted side reactions.[4] These groups temporarily mask reactive functionalities, such as amino and carboxyl groups, allowing for selective transformations at other sites on the molecule.[5]

Synthesis of α-Methyl-DL-phenylalanine Derivatives

The introduction of a methyl group at the alpha-carbon of phenylalanine creates a chiral center and imparts conformational rigidity, which can be advantageous in drug design. The following protocol outlines a general approach to the synthesis of α-Methyl-DL-phenylalanine.

Experimental Workflow: α-Methyl-DL-phenylalanine Synthesis

Caption: Workflow for α-Methyl-DL-phenylalanine Synthesis.

Protocol: Synthesis of α-Methyl-DL-phenylalanine

Materials and Reagents:

| Reagent | Supplier | Purity |

| DL-Phenylalanine methyl ester HCl | Sigma-Aldrich | ≥98% |

| Di-tert-butyl dicarbonate (Boc₂O) | Acros Organics | 99% |

| Triethylamine (TEA) | Fisher | ≥99.5% |

| Lithium diisopropylamide (LDA) | Sigma-Aldrich | 2.0 M |

| Methyl iodide (MeI) | Alfa Aesar | 99.5% |

| Trifluoroacetic acid (TFA) | TCI | >99% |

| Lithium hydroxide (LiOH) | Sigma-Aldrich | ≥98% |

| Tetrahydrofuran (THF), anhydrous | Acros Organics | 99.9% |

| Diethyl ether | Fisher | ACS |

| Ethyl acetate | Fisher | HPLC |

| Hexanes | Fisher | ACS |

Step-by-Step Procedure:

-

N-Protection:

-

Dissolve DL-Phenylalanine methyl ester hydrochloride (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (2.2 eq) dropwise, followed by the slow addition of di-tert-butyl dicarbonate (1.1 eq).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-DL-phenylalanine methyl ester.[6]

-

-

α-Methylation:

-

Dissolve the N-Boc-DL-phenylalanine methyl ester (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

-

Slowly add a solution of LDA (1.1 eq) in THF, maintaining the temperature at -78 °C.

-

Stir the resulting enolate solution for 30 minutes.

-

Add methyl iodide (1.2 eq) and continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude N-Boc-α-methyl-DL-phenylalanine methyl ester.

-

-

Deprotection and Hydrolysis:

-

Dissolve the crude product from the previous step in a 1:1 mixture of dichloromethane and trifluoroacetic acid.

-

Stir at room temperature for 2 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a mixture of THF and water, and add lithium hydroxide (2.0 eq).

-

Stir at room temperature for 4 hours.

-

Acidify the reaction mixture to pH ~6 with 1 M HCl.

-

Extract with ethyl acetate, dry the organic layer, and concentrate to yield crude α-Methyl-DL-phenylalanine.[7]

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure α-Methyl-DL-phenylalanine.

-

Synthesis of N-Methyl-DL-phenylalanine Derivatives

N-methylation of the amino group in phenylalanine can enhance its pharmacokinetic properties by increasing membrane permeability and metabolic stability.[2] The following protocol describes a reductive amination approach for the synthesis of N-Methyl-DL-phenylalanine.

Experimental Workflow: N-Methyl-DL-phenylalanine Synthesis

Caption: Workflow for N-Methyl-DL-phenylalanine Synthesis.

Protocol: Synthesis of N-Methyl-DL-phenylalanine

Materials and Reagents:

| Reagent | Supplier | Purity |

| DL-Phenylalanine | Sigma-Aldrich | ≥99% |

| Benzaldehyde | Acros Organics | 99% |

| Sodium hydroxide (NaOH) | Fisher | ACS |

| Dimethyl sulfate | Alfa Aesar | 99.8% |

| Hydrochloric acid (HCl) | Fisher | ACS |

| Diethyl ether | Fisher | ACS |

| Dowex 50W-X8 resin | Sigma-Aldrich |

Step-by-Step Procedure:

-

Imine Formation:

-

Dissolve DL-Phenylalanine (1.0 eq) in an aqueous solution of sodium hydroxide.

-

Add benzaldehyde (1.1 eq) and stir vigorously at room temperature for 4 hours to form the Schiff base.

-

Extract the aqueous layer with diethyl ether to remove any unreacted benzaldehyde.

-

-

N-Methylation:

-

To the aqueous solution containing the Schiff base, add dimethyl sulfate (1.2 eq) dropwise while maintaining the pH with the addition of NaOH solution.

-

Stir the reaction at room temperature overnight.[1]

-

-

Hydrolysis:

-

Acidify the reaction mixture with concentrated HCl and heat to reflux for 4 hours to hydrolyze the imine.

-

Cool the solution and extract with diethyl ether to remove benzoic acid.

-

Concentrate the aqueous layer under reduced pressure.

-

-

Purification:

-

Dissolve the residue in water and apply it to a Dowex 50W-X8 (H+ form) ion-exchange column.

-

Wash the column with water to remove any inorganic salts.

-

Elute the N-Methyl-DL-phenylalanine with a dilute aqueous ammonia solution.

-

Combine the product-containing fractions and lyophilize to obtain pure N-Methyl-DL-phenylalanine.

-

Application of the Methylthiomethyl (MTM) Protecting Group

The methylthiomethyl (MTM) group is a useful protecting group for hydroxyl functionalities, offering stability under mildly acidic conditions.[8] While not as common for amino acids lacking a hydroxyl side chain, it can be employed for derivatives of tyrosine (a hydroxyl-containing phenylalanine analogue) or other custom phenylalanine scaffolds incorporating a hydroxyl moiety.

General Protocol for MTM Protection of a Hydroxyl Group:

Materials and Reagents:

| Reagent | Supplier | Purity |

| Hydroxyl-containing substrate | - | - |

| Dimethyl sulfoxide (DMSO) | Fisher | ACS |

| Acetic anhydride (Ac₂O) | Sigma-Aldrich | ≥99% |

| Sodium bicarbonate (NaHCO₃) | Fisher | ACS |

| Dichloromethane (DCM) | Fisher | HPLC |

Step-by-Step Procedure:

-

Protection:

-

Dissolve the hydroxyl-containing phenylalanine derivative (1.0 eq) in a mixture of dimethyl sulfoxide and acetic anhydride.

-

Stir the reaction at room temperature for 12-24 hours. The reaction proceeds via a Pummerer rearrangement mechanism.[8]

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting MTM-protected derivative by column chromatography on silica gel.

-

Characterization of Phenylalanine Derivatives

The successful synthesis of the target derivatives should be confirmed by a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds.

-

Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.

Conclusion

The solution-phase synthesis of phenylalanine derivatives offers a versatile and controllable platform for the creation of novel molecules with potential therapeutic applications. The protocols outlined in this application note provide robust starting points for the synthesis of α-methyl and N-methyl-DL-phenylalanine derivatives, as well as guidance on the application of the MTM protecting group. By understanding the underlying principles of these synthetic transformations and employing rigorous purification and characterization techniques, researchers can confidently generate high-quality phenylalanine derivatives for their drug discovery programs.

References

- Sun, D., Zhang, L., & Wang, J. (2010). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Rasayan Journal of Chemistry, 3(4), 684-690.

- Wendt, M., et al. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. Frontiers in Bioengineering and Biotechnology, 9, 661835.

-

Wikipedia. (2023, December 1). Methylthiomethyl ether. In Wikipedia. Retrieved from [Link]

- Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.

- Miller, S. C., & Scanlan, T. S. (1997). Site-Selective N-Methylation of Peptides on Solid Support. Journal of the American Chemical Society, 119(9), 2301–2302.

- Fiveable. (2025, August 15). 11.3 Protecting groups. Organic Chemistry II.

- Royal Society of Chemistry. (2020, August 28). 18.2. Synthesis of Racemic Phenylalanine Methyl Ester and its Kinetic Resolution Catalysed by α-Chymotrypsin.

- Mcbreairty, L., et al. (2016). Betaine is as effective as folate at re-synthesizing methionine for protein synthesis during moderate methionine deficiency in piglets. The Journal of Nutrition, 146(12), 2466-2474.

- Organic Chemistry. (2021, October 13). MTM Protecting Group Addition [Video]. YouTube.

- Benchchem. (n.d.). Application Notes and Protocols: N-acetyl-L-phenylalanine as a Protecting Group in Chemical Synthesis.

- Benchchem. (n.d.). A Comparative Guide to the Synthesis of N-acetyl-L-phenylalanine: Chemical vs.

- Chemistry Stack Exchange. (2017, February 3). What are protecting groups in organic chemistry?

- ResearchGate. (n.d.). Synthesis of 2.

- Khan Academy. (n.d.). Protection of alcohols [Video].

- Sciencemadness.org. (2008, May 14).

- MedChemExpress. (n.d.). α-Methyl-DL-phenylalanine.

- MDPI. (2023, January 6). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Molecules, 28(2), 643.

- ScienceDirect. (2023, November 23).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. asianpubs.org [asianpubs.org]

- 3. CAS 1132-26-9: DL-α-Methylphenylalanine | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. fiveable.me [fiveable.me]

- 6. N-Boc-alpha-methyl-D,L-phenylalanine synthesis - chemicalbook [chemicalbook.com]

- 7. α-甲基-DL-苯丙氨酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Methylthiomethyl ether - Wikipedia [en.wikipedia.org]

Enzymatic resolution methods for Mth-DL-phenylalanine esters

An Application Guide and Protocol

Enzymatic Resolution Methods for DL-Phenylalanine Esters

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Chirality in Phenylalanine Derivatives

Enantiomerically pure amino acids and their derivatives are fundamental building blocks in the pharmaceutical, agrochemical, and food industries. L-phenylalanine is an essential amino acid, while its enantiomer, D-phenylalanine, and its derivatives serve as crucial intermediates in the synthesis of a wide array of high-value compounds, including anti-diabetic drugs, anti-tumour agents, and the artificial sweetener Aspartame.[1][2] The biological activity of these molecules is intrinsically linked to their stereochemistry, making the efficient separation of racemic mixtures a critical challenge in synthetic chemistry.

Kinetic resolution, a process where one enantiomer of a racemic mixture reacts faster than the other, offers a powerful solution. When catalyzed by enzymes, this process becomes highly efficient and selective. Enzymatic kinetic resolution (EKR) leverages the inherent stereospecificity of enzymes to preferentially catalyze the transformation of one enantiomer, allowing for the separation of the two.[3] This guide provides an in-depth exploration of the principles and methodologies for the enzymatic resolution of DL-phenylalanine esters, focusing on the use of proteases and lipases.

Core Principles of Enzymatic Kinetic Resolution

The enzymatic resolution of DL-phenylalanine esters is typically achieved through enantioselective hydrolysis. In this process, a racemic mixture of the amino acid ester (DL-Phe-OR) is exposed to an enzyme that selectively hydrolyzes one enantiomer (typically the L-enantiomer) into the corresponding carboxylic acid (L-Phe-OH). The other enantiomer (D-Phe-OR) remains largely unreacted.

The success of this separation is quantified by two key parameters:

-

Conversion (%): The percentage of the starting racemic mixture that has been transformed. For an ideal kinetic resolution, the reaction is stopped at or near 50% conversion to maximize the enantiomeric purity of both the product and the remaining substrate.

-

Enantiomeric Excess (e.e., %): A measure of the purity of a chiral substance. It is defined as the absolute difference between the mole fractions of the two enantiomers. High e.e. values for both the hydrolyzed L-amino acid and the unreacted D-amino acid ester are the primary goal.

This method transforms the challenge of separating enantiomers into a more straightforward task of separating two different chemical species (an acid and an ester), which can be readily achieved through techniques like liquid-liquid extraction.

Enzyme Selection: A Strategic Choice

The choice of enzyme is paramount to the success of the resolution. The ideal biocatalyst should exhibit high enantioselectivity (E-value), stability under process conditions, and be cost-effective. For the hydrolysis of phenylalanine esters, two main classes of enzymes have proven highly effective: proteases and lipases.[4]

Proteases: Masters of Peptide Bond Chemistry

Serine proteases, such as α-chymotrypsin and subtilisin, are particularly well-suited for this application.[4][5][6][7] Their natural function is to hydrolyze peptide bonds, and they recognize the ester linkage in amino acid esters as a surrogate substrate.

-

Mechanism of Selectivity: The enantioselectivity of these enzymes arises from the specific architecture of their active site. A catalytic triad of amino acids (Serine, Histidine, and Aspartate) is responsible for the hydrolytic chemistry.[8][9][10] A substrate-binding pocket, often hydrophobic in the case of chymotrypsin and subtilisin, accommodates the side chain of the amino acid residue.[11][12] The precise fit of the L-enantiomer's phenyl side chain into this pocket positions the ester bond optimally for nucleophilic attack by the catalytic serine residue, while the D-enantiomer binds in a non-productive orientation.

-

Commonly Used Proteases:

-

α-Chymotrypsin: A well-characterized digestive enzyme that shows excellent selectivity for esters of aromatic L-amino acids.[2][6]

-

Subtilisin Carlsberg: A robust microbial protease from Bacillus licheniformis known for its broad substrate specificity and high enantioselectivity in resolving various amino acid esters.[5][11][13]

-

Alcalase: A commercial preparation containing subtilisin Carlsberg, widely used in industrial processes due to its stability and effectiveness in hydrolyzing D,L-amino acid esters to yield L-amino acids and D-amino acid esters with high optical purity.[7][14][15]

-

Lipases: Versatile Catalysts Beyond Lipids

Lipases (triacylglycerol acylhydrolases) are enzymes that naturally catalyze the hydrolysis of fats. However, their catalytic activity is not restricted to lipids, and they are renowned for their ability to resolve a vast range of racemic compounds, including amino acid esters, often with high selectivity.[16][17]

-